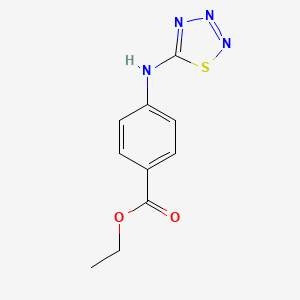

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate

Description

Properties

CAS No. |

94237-79-3 |

|---|---|

Molecular Formula |

C10H10N4O2S |

Molecular Weight |

250.28 g/mol |

IUPAC Name |

ethyl 4-(thiatriazol-5-ylamino)benzoate |

InChI |

InChI=1S/C10H10N4O2S/c1-2-16-9(15)7-3-5-8(6-4-7)11-10-12-13-14-17-10/h3-6H,2H2,1H3,(H,11,12,14) |

InChI Key |

DIPPCEAQUKJAEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NN=NS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 1,2,3,4-thiatriazole-5-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate can undergo several types of chemical reactions, including:

Oxidation: The thiatriazole ring can be oxidized under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiatriazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiatriazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The thiatriazole ring can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared here to bis(1,2,3,4-thiatriazol-5-ylthio)methane , a structurally related derivative. Key differences include:

- Substituents: Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate contains an amino linker and a benzoate ester, whereas bis(1,2,3,4-thiatriazol-5-ylthio)methane features thioether linkages and a central methane bridge.

Stability and Reactivity

- Thermal Stability: Bis(1,2,3,4-thiatriazol-5-ylthio)methane is reported to explode upon melting, indicating high thermal instability . In contrast, the benzoate ester and amino groups in this compound likely mitigate such hazards by stabilizing the molecular framework through resonance and steric effects.

- Reactivity: Thiatriazole derivatives are generally reactive due to their high nitrogen content and strained ring systems. The amino group in Ethyl 4-...benzoate may facilitate nucleophilic substitution or coordination chemistry, whereas the thioether groups in bis(1,2,3,4-thiatriazol-5-ylthio)methane could promote dimerization or oxidative decomposition.

Crystallographic Analysis

The SHELX system, particularly SHELXL, is a standard tool for refining small-molecule structures . This compound’s crystallinity (implied by the use of SHELX) suggests it forms well-ordered crystals, unlike bis(1,2,3,4-thiatriazol-5-ylthio)methane, which may lack such stability for detailed crystallographic studies.

Data Table: Comparative Analysis

Research Implications and Limitations

- Structural Design: Substitution patterns (e.g., amino vs. thioether) significantly influence stability and reactivity in thiatriazole derivatives.

- Analytical Tools : SHELX remains indispensable for structural validation of stable small molecules , but unstable compounds like bis(1,2,3,4-thiatriazol-5-ylthio)methane require alternative characterization methods.

- Safety Considerations : High-nitrogen compounds demand careful handling, as evidenced by the explosive nature of certain derivatives .

Biological Activity

Ethyl 4-((1,2,3,4-thiatriazol-5-yl)amino)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 268.31 g/mol. The compound features a benzoate moiety linked to a thiatriazole ring via an amino group, contributing to its unique biological profile.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies on related benzoates have shown their ability to scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

2. Cytotoxic Effects

Cytotoxicity is a critical aspect of evaluating potential therapeutic agents. This compound may exhibit cytotoxic effects against cancer cell lines. The MTT assay is commonly used to determine cell viability after treatment with various concentrations of the compound.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

3. Gastroprotective Effects

A study focused on the gastroprotective effects of structurally similar compounds suggests that ethyl derivatives can enhance gastric mucosal defense mechanisms. The gastroprotective activity is attributed to increased mucus secretion and antioxidant activity, which helps mitigate gastric lesions induced by ethanol.

The proposed mechanisms by which this compound exerts its biological effects include:

- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD), thereby reducing oxidative damage in tissues.

- Modulation of Apoptosis : Similar compounds have been shown to influence apoptotic pathways by regulating the expression of proteins such as Bax and Hsp70. This modulation can lead to either promotion or inhibition of cell death in cancerous cells.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Gastroprotective Study : A study demonstrated that pre-treatment with ethyl derivatives resulted in reduced gastric lesions and improved histological parameters in animal models subjected to ulcerogenic agents.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that specific concentrations of related compounds significantly decreased cell viability through apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.